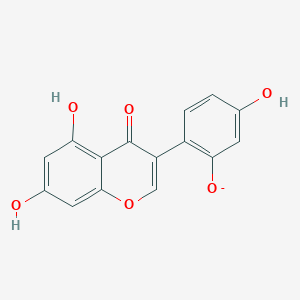
5,7,2',4'-Tetrahydroxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-hydroxygenistein(1-) is a flavonoid oxoanion obtained by deprotonation of the 7-hydroxy group of 2'-hydroxygenistein. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a 2'-hydroxygenistein.
Scientific Research Applications
Anti-Angiogenic Properties
5,7,2',4'-Tetrahydroxyisoflavone, along with other isoflavones, has been studied for its anti-angiogenic properties. These compounds have shown potential in inhibiting angiogenesis, a process critical in the development of cancer and inflammatory diseases. Research indicates that different isoflavones inhibit angiogenesis with varying degrees of potency and also hinder endothelial cell proliferation. This property provides insights into their potential therapeutic applications in cancer treatment and inflammatory disease management (Kiriakidis et al., 2005).
Allelopathic Effects
Isoflavanones, including this compound, have been identified in the root exudate of the legume Desmodium uncinatum. These compounds exhibit allelopathic effects, which means they can influence the growth and development of surrounding plants. Specifically, certain isoflavones from this study have been shown to induce germination in seeds of parasitic weeds while others inhibit radical growth. This discovery highlights a potential ecological role and agricultural application of this compound (Tsanuo et al., 2003).
Antibacterial Activity
Compounds related to this compound, such as flavones isolated from the leaves of Acanthospermum hispidum DC, have shown antibacterial activity against a range of bacterial species. This highlights the potential for this compound and similar compounds in developing antibacterial treatments (Edewor & Olajire, 2011).
Bioconversion and Anticancer Effects
Research has focused on the bioconversion of genistein to orobol, a highly hydroxylated isoflavone like this compound. Orobol has demonstrated potent anticancer activity against breast cancer cells. This suggests that the enzymatic transformation of genistein to compounds like this compound could be a new approach to create bioactive products for food and pharmaceutical industries, with implications for cancer treatment (Abari & Tayebi, 2019).
properties
Molecular Formula |
C15H9O6- |
|---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
2-(5,7-dihydroxy-4-oxochromen-3-yl)-5-hydroxyphenolate |
InChI |
InChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H/p-1 |
InChI Key |
GSSOWCUOWLMMRJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1O)[O-])C2=COC3=CC(=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B1263924.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)
![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)

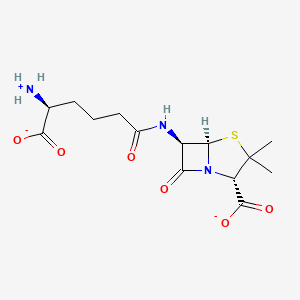
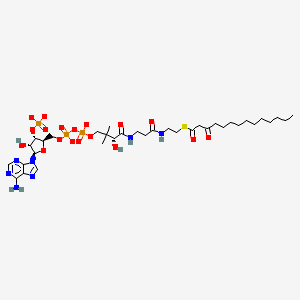
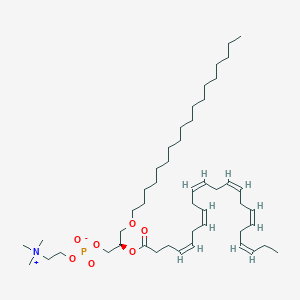
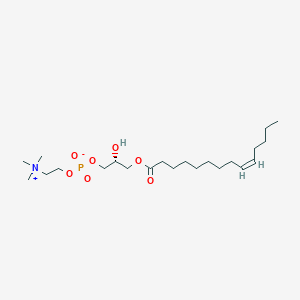

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
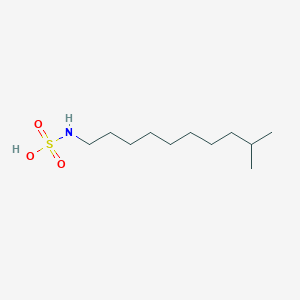
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
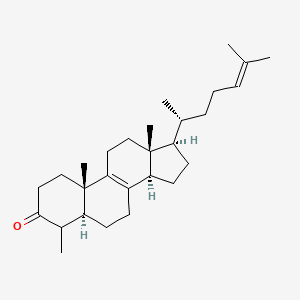
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)